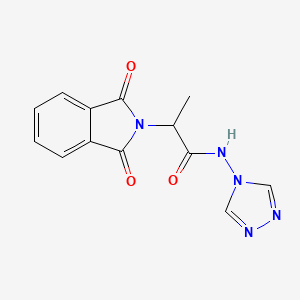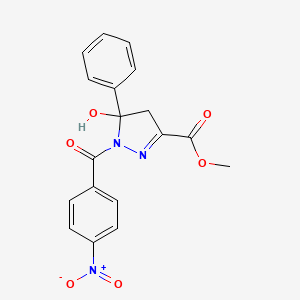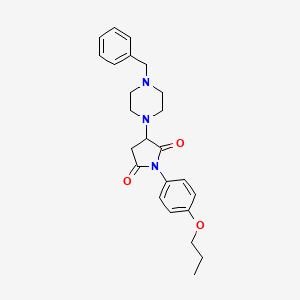
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan family of organic compounds and has been found to possess a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide involves its interaction with specific ion channels in the brain. This compound has been found to inhibit the activity of certain potassium channels, leading to an increase in the firing rate of neurons. This effect is thought to underlie its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has also been found to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, as well as effects on the immune system and cellular metabolism. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its specificity for certain ion channels in the brain. This makes it a useful tool for studying the function of these channels and their role in neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of interest is the study of the long-term effects of this compound on the brain and other organs, as well as its potential toxicity. Finally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of promising research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide can be achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This intermediate is then reacted with N-methylpiperidine to yield 5-bromo-N-(1-methyl-4-piperidinyl)-2-furoamide. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has been found to have a range of scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, chronic pain, and migraines.
Propriétés
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14-6-4-8(5-7-14)13-11(15)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMZDSJCBVYTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)

![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)
